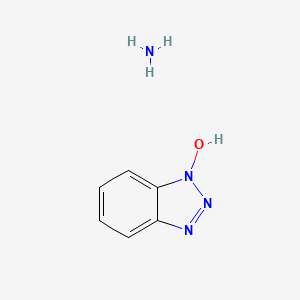

1H-Benzotriazole, 1-hydroxy-, ammonium salt

描述

1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0) is an ammonium derivative of 1-hydroxybenzotriazole (HOBt), a heterocyclic compound with the molecular formula C₆H₈N₄O and a molecular weight of 152.15 g/mol . It is commonly supplied as a powder with ≥95% purity and is utilized as a selective kinase inhibitor in pharmaceutical research . The compound’s structure combines the benzotriazole core with a hydroxyl group and an ammonium counterion, enhancing its solubility in polar solvents compared to its parent compound, HOBt .

属性

IUPAC Name |

azane;1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAMACHHWVNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2592-95-2 (Parent) | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979406 | |

| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63307-62-0 | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63307-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-benzotriazole, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization-Cyclization of o-Phenylenediamine

The core synthesis of benzotriazole derivatives begins with o-phenylenediamine, which undergoes diazotization using sodium nitrite (NaNO₂) in an acidic aqueous medium. Elevated temperatures (50–100°C) and controlled reactant addition mitigate the exothermic risks associated with traditional low-temperature methods. For example, Patent US3227726A details a process where o-phenylenediamine is suspended in a sodium nitrite solution containing sodium acetate, followed by gradual addition of sulfuric acid. This method achieves yields exceeding 90% by optimizing cyclization at reflux temperatures.

The hydroxyl group at the 1-position is introduced either during cyclization or via post-synthesis modification. While the provided patents focus on non-hydroxylated benzotriazole, analogous methods suggest that hydroxylation could occur in situ through the use of hydroxyl-containing solvents or catalysts. For instance, aqueous acetic acid may facilitate hydroxyl group retention during cyclization.

Ammonium Salt Formation: Neutralization and Purification

Reaction with Ammonium Hydroxide

Once 1-hydroxy-1H-benzotriazole is synthesized, the ammonium salt is formed via neutralization with ammonium hydroxide (NH₄OH). The reaction is typically conducted in aqueous solution at ambient temperature to prevent decomposition. The stoichiometric ratio of 1:1 between the hydroxybenzotriazole and NH₄OH ensures complete salt formation, as confirmed by pH monitoring.

Solvent Extraction and Crystallization

Post-neutralization, the product is extracted using water-immiscible alcohols (e.g., butanol or amyl alcohol) to isolate the ammonium salt from aqueous byproducts. Patent US2861078A highlights the use of activated carbon to decolorize the solution, followed by cooling crystallization to obtain high-purity benzotriazole derivatives. This method achieves >95% purity, critical for pharmaceutical applications.

Advanced Industrial Methods: Microchannel Reactors

Continuous-Flow Synthesis

Patent CN110105296A introduces a microchannel reactor system for synthesizing benzotriazole sodium salt, a process adaptable to ammonium salt production. By tandemizing microchannel and tank reactors, the exothermic diazotization step is safely controlled, enabling continuous production. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–100°C | Minimizes side reactions |

| Residence Time | 2–5 minutes | Ensures complete cyclization |

| NH₄OH Concentration | 10–20% (w/w) | Maximizes salt formation |

This system achieves a throughput of 5 kg/h with 88% yield, demonstrating superior efficiency compared to batch processes.

Comparative Analysis of Synthesis Routes

Batch vs. Continuous Methods

Batch processes, while reliable for small-scale production, face challenges in heat management and scalability. In contrast, continuous-flow systems (e.g., microchannel reactors) enhance safety and yield but require higher initial capital investment.

Purity and Economic Considerations

Traditional methods using activated carbon purification yield high-purity (>95%) ammonium salt but generate significant waste. Continuous systems reduce solvent use by 40%, aligning with green chemistry principles.

Current patents lack explicit details on hydroxyl group introduction. Further research is needed to determine whether hydroxylation occurs during cyclization or requires separate oxidation steps.

Scalability of Ammonium Salt Production

Industrial adoption necessitates optimizing ammonium hydroxide dosing in continuous reactors to prevent pH fluctuations that could degrade the product.

化学反应分析

1H-Benzotriazole, 1-hydroxy-, ammonium salt undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other benzotriazole derivatives.

Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

科学研究应用

Chemical Properties and Mechanism of Action

1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS No. 63307-62-0) has the molecular formula C6H8N4O and a molecular weight of approximately 152.16 g/mol. It is known for its ability to stabilize reactive intermediates in organic synthesis, making it a valuable reagent in various chemical reactions.

Mechanism of Action:

- Target Enzymes: The compound primarily interacts with the protein kinase C (PKC) family, inhibiting the activity of its catalytic subunit. This inhibition leads to reduced tumor cell proliferation in vitro, demonstrating its potential as an anticancer agent .

- Biochemical Interactions: It forms stable complexes with biomolecules through hydrogen bonding and electrostatic interactions, which are crucial for its biochemical activity.

Scientific Research Applications

This compound finds applications in several key areas:

Organic Synthesis

- Reagent for Amide Formation: It is widely used in the synthesis of amides and peptides due to its ability to stabilize intermediates and improve reaction yields. This property makes it particularly valuable in peptide synthesis where racemization must be avoided.

Biochemical Assays

- Stabilizer for Biological Molecules: The compound serves as a stabilizer for various biological molecules during assays, enhancing the reliability of experimental results .

Cancer Research

- Anticancer Activity: Studies have demonstrated that it can inhibit tumor cell proliferation by modulating signaling pathways associated with cancer progression. For instance, research indicated that compounds derived from this ammonium salt showed significant inhibition against various cancer cell lines .

Case Studies

Case Study 1: Antiviral Applications

Research identified several benzotriazole derivatives exhibiting antiviral properties. For example, compounds derived from 1H-benzotriazole showed effectiveness against Coxsackievirus B5 and the Seoul virus by targeting viral replication mechanisms .

Case Study 2: Antifungal Activity

Benzotriazole derivatives have also been studied for their antifungal properties. Complexes formed with cobalt(II) showed significant antifungal activity against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .

Case Study 3: Antitubercular Properties

Recent studies have highlighted the efficacy of benzotriazole derivatives against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. Compounds demonstrated minimum inhibitory concentrations (MIC) that suggest their potential use in developing new antitubercular therapies .

作用机制

The mechanism of action of 1H-Benzotriazole, 1-hydroxy-, ammonium salt involves its ability to stabilize reactive intermediates and facilitate the formation of desired products. The compound acts as a nucleophile, attacking electrophilic centers in substrates and forming stable intermediates. This property is particularly useful in peptide synthesis, where it helps in the formation of peptide bonds without racemization .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key properties and applications of 1H-Benzotriazole, 1-hydroxy-, ammonium salt and structurally related benzotriazole derivatives:

Structural and Functional Differences

Substituent Effects :

- The ammonium salt ’s ionic nature increases water solubility compared to neutral HOBt, making it suitable for aqueous-phase biochemical assays .

- Tolytriazole ’s methyl group enhances hydrophobicity, favoring adsorption onto metal surfaces for corrosion inhibition .

- 1-Chloro-1H-benzotriazole ’s chlorine atom enables electrophilic reactivity, critical for chlorination reactions .

- Biological Activity: The ammonium salt’s kinase inhibition contrasts with 1-aminobenzotriazole’s role in cytochrome P450 inhibition, highlighting substituent-dependent bioactivity . HOBt and its derivatives lack kinase activity but are pivotal in peptide synthesis due to their ability to suppress racemization .

Key Research Findings

Solubility and Formulation : The ammonium salt’s solubility (>95% purity) enables its use in high-throughput drug screening, unlike less soluble analogs like Tolytriazole .

Corrosion Inhibition: Tolytriazole reduces copper corrosion rates by >90% in industrial cooling systems, outperforming HOBt in non-polar environments .

Synthetic Utility : 1-Chloro-1H-benzotriazole facilitates efficient disulfide bond formation in organic synthesis, achieving yields >85% in optimized conditions .

生物活性

1H-Benzotriazole, 1-hydroxy-, ammonium salt (commonly referred to as 1-Hydroxy-1H-benzotriazole ammonium salt) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential applications in various fields, particularly in cancer research and enzymatic inhibition.

- Molecular Formula: C7H8N3O

- Molecular Weight: Approximately 152.15 g/mol

- Structural Characteristics: The compound features a hydroxyl group attached to a benzotriazole moiety, enhancing its reactivity and biological interactions.

This compound primarily acts as a selective inhibitor of the protein kinase C (PKC) family, particularly targeting isoforms such as PKCα and PKCβII. This inhibition occurs through the binding of the compound to the ATP-binding site of these kinases, disrupting their ability to phosphorylate target proteins involved in cell signaling pathways.

Key Points:

- Target Enzymes: Protein Kinase C (PKC) family

- Mode of Action: Inhibition of enzyme activity by blocking ATP binding

- Resulting Effects: Reduced tumor cell proliferation and altered cellular signaling

Cellular Effects

The compound has demonstrated significant effects on various cell types, particularly in cancer research. Studies indicate that it can inhibit tumor cell proliferation in vitro by interfering with critical signaling pathways that regulate cell growth and survival.

- Inhibition of Tumor Cells: In vitro studies have shown that 1H-Benzotriazole can effectively inhibit the proliferation of various cancer cell lines by modulating PKC activity.

- Impact on Signaling Pathways: The compound's interaction with PKC leads to changes in gene expression and metabolic activity within cells.

Antiviral Activity

Research has also highlighted the antiviral potential of derivatives of 1H-Benzotriazole against viruses such as Hepatitis C Virus (HCV). Specific N-alkyl derivatives have shown inhibitory activity against the helicase enzyme of HCV, indicating a broader spectrum of biological activity beyond cancer .

Applications in Research

This compound has numerous applications across different scientific domains:

- Biochemical Assays: Utilized as a reagent for stabilizing intermediates in peptide synthesis and other organic reactions.

- Cancer Research: Investigated for its potential as a therapeutic agent due to its ability to inhibit kinase activity.

- Antiviral Research: Explored for its effectiveness against viral enzymes, contributing to the development of antiviral therapies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Hydroxybenzotriazole | C6H5N3O | Base compound; lacks ammonium group |

| 1-Hydroxy-1H-benzotriazole, sodium salt | C6H4N3NaO | Sodium variant; different solubility |

| Benzotriazole | C7H6N4 | No hydroxyl group; primarily used as an anti-corrosion agent |

| 2-Hydroxybenzotriazole | C7H6N4O | Similar structure; different hydroxyl position |

Case Studies

Several studies have investigated the biological activity of 1H-Benzotriazole derivatives. For instance:

- A study focused on synthesizing N-alkyl derivatives showed enhanced inhibitory activity against HCV helicase compared to the parent compound, with IC50 values around 6.5 µM when DNA was used as a substrate .

- Another research highlighted that certain derivatives exhibited substantial cytotoxicity reduction compared to non-modified benzotriazoles in Vero and HeLa cells, indicating improved selectivity and safety profiles .

常见问题

Q. What are the recommended methodologies for synthesizing 1H-Benzotriazole, 1-hydroxy-, ammonium salt?

The synthesis typically involves the neutralization of 1-hydroxybenzotriazole (HOBt) with ammonium hydroxide. A common approach includes dissolving HOBt hydrate in a polar solvent (e.g., methanol or water) and adding aqueous ammonium hydroxide under controlled pH conditions (pH ~8–9). The product is precipitated, filtered, and dried under vacuum. Characterization via NMR, FT-IR, and elemental analysis is critical to confirm purity and structure . For solvent selection, acetonitrile (MeCN) has been used in analogous reactions involving ammonium salts and benzotriazole derivatives .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to verify the ammonium salt formation and assess hydrogen bonding interactions .

- FT-IR spectroscopy : Confirmation of functional groups (e.g., N–H stretching in ammonium ions and O–H in HOBt derivatives) .

- Elemental analysis : To validate stoichiometry and purity .

- Thermogravimetric analysis (TGA) : To evaluate thermal stability and decomposition profiles, particularly for applications in polymer matrices .

Q. How should researchers handle storage and stability concerns?

Store the compound in a desiccator at –20°C to prevent hydrolysis or oxidation. Stability tests under varying humidity and temperature conditions are recommended, as ammonium salts are prone to deliquescence. Batch-specific stability data should be cross-referenced with certificates of analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy as a flame retardant in polystyrene composites?

A robust experimental design includes:

- Formulation preparation : Blend the ammonium salt with a char-forming agent (e.g., pentaerythritol) and a blowing agent (e.g., melamine) in polystyrene .

- Testing protocols :

- Comparative studies : Compare performance with precursor acids (e.g., HEDP vs. HEDPA ammonium salts) to evaluate salt-specific synergies .

Q. How can spectrophotometric methods be optimized for quantifying trace amounts of this compound in environmental samples?

- Sample preparation : Extract the compound from wastewater using solid-phase extraction (SPE) with C18 cartridges to mitigate matrix effects .

- Method validation :

- Linearity : Establish a calibration curve in the range of 3–60 ppm, adhering to Beer-Lambert law principles (as demonstrated for analogous sodium salts in osmium detection) .

- Interference studies : Test common interferents (e.g., nitrate, Cu(II)) and apply masking agents (e.g., EDTA) if necessary .

- Recovery assays : Spike-and-recovery experiments in influent/effluent samples to validate accuracy .

Q. How should contradictory data on removal efficiency (RE) in wastewater treatment studies be addressed?

In cases where RE discrepancies arise (e.g., target vs. non-target analyses):

- Matrix effect analysis : Quantify ionization suppression/enhancement using internal standards (e.g., deuterated analogs) .

- Statistical reconciliation : Apply paired t-tests at 95% confidence intervals to determine significance. For example, a 10% RE difference observed for 1H-benzotriazole was attributed to matrix effects, necessitating adjusted normalization protocols .

Q. What strategies are effective for studying the compound’s environmental fate and degradation pathways?

- High-resolution mass spectrometry (HRMS) : Identify transformation products via non-target screening .

- Photodegradation studies : Expose the compound to UV light in aqueous solutions and monitor degradation kinetics using LC-MS/MS .

- Microbial degradation assays : Use activated sludge models to assess biodegradation potential under aerobic/anaerobic conditions .

Q. How can computational modeling enhance understanding of its reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。